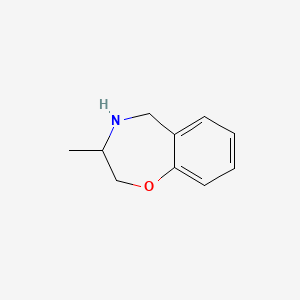

3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Description

Properties

IUPAC Name |

3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-7-12-10-5-3-2-4-9(10)6-11-8/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWDNTHNWRNSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461714-46-4 | |

| Record name | 3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of O-(2-hydroxy-n-propoxybenzyl alcohol)

- Dissolve 633 grams of saligenin in 1 liter of ethanol containing a solution of 210 grams of sodium hydroxide in 200 milliliters of water.

- Heat the solution under reflux, and while stirring, add 490 grams of propylene chlorohydrin dropwise over three hours.

- After the addition, heat the mixture under reflux for an additional six hours and then distill off most of the solvent alcohol.

- Treat the residue with 1 liter of water and extract the oil with ether.

- Wash the ether extract with a 5% aqueous sodium hydroxide solution, then dry over sodium sulfate, and distill off the solvent ether.

- Fractionate the residue in vacuo and collect the portion distilling at 165-180°C/0.5-7 mm. The yield is 732 grams, or 78% of the theoretical yield.

Preparation of 4-(2-hydroxyethyl)-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

- Dissolve 600 grams of amine in 1500 milliliters of propylene glycol, and add 176 grams of anhydrous potassium carbonate.

- Stir and heat the mixture under reflux for six hours.

- Remove the solvent by distillation in vacuo, and treat the residue with 5% aqueous hydrochloric acid and shake vigorously.

- Decant the acid solution from a thick gum and wash once with 250 milliliters of chloroform.

- Make the clear acid solution alkaline with aqueous sodium hydroxide and extract with benzene.

- Dry and evaporate the benzene extract, and fractionate the residue in vacuo to yield 101 grams of material boiling at 135-137°C/0.15 mm. The yield amounts to 20% of the calculated yield.

Preparation of 4-(2-chloroethyl-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

- Dissolve 101 grams of the product from the previous step in 250 milliliters of dry chloroform, cool the solution in ice, and treat dropwise while stirring with 59 grams of purified thionyl chloride over one hour.

- Heat the mixture, allow to stand for two hours, and remove the solvents by distillation in vacuo.

- Dissolve the residue in 500 milliliters of hot acetone, cool the solution to 0°C for 24 hours, filter, and wash the precipitate with a 70:30 ethyl acetate-acetone mixture until no more color is washed off.

- Recrystallize the crystals from an acetone-ethyl acetate mixture, wash the crystals again with a 70:30 ethyl acetate-acetone mixture until colorless, and air-dry to yield 50 grams of 4-(2-chloroethyl-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, M.P. 175°C. An additional 1 to 2 grams can be recovered from the mother liquors by concentrating and crystallizing. The yield is 40% of the theoretical yield, although as high as 50% has been obtained in previous runs.

Alternative Synthetic Routes and Considerations

Alternative Method One method involves starting with 2-nitrobenzyl alcohol, which undergoes mesylation, followed by reaction with methylamine and dimethylacetylene dicarboxylate, and subsequent reduction of the nitro group. Treating the resulting aniline with acid yields an intermediate quinazoline, which rearranges upon treatment with base to form a 1,4-benzodiazepine. Reduction of the exocyclic double bond affords SB-235349. The process can be conducted without isolating any intermediates and has been scaled up to prepare several tons of SB-235349.

Additional methods Further research on the synthesis of related compounds such as functionalized 1,4-benzodiazepine-3-one-5-acetates via [4 + 3]-annulation of azaoxyallyl cations with 2-aminophenyl \$$ \alpha,\beta \$$-unsaturated esters may provide insights into alternative preparation methods. Also, one-pot and regioselective synthesis of polysubstituted 3,4-dihydroquinazolines and 4,5-dihydro-3H-1,4-benzodiazepin-3-ones by sequential Ugi/Staudinger/aza-Wittig reaction may offer alternative routes.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as Grignard reagents and alkyl halides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazepine derivatives .

Scientific Research Applications

Medicinal Chemistry

3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has been studied for its potential therapeutic properties. It exhibits activity against various diseases due to its interaction with biological targets.

- Anticancer Activity : Research indicates that derivatives of benzoxazepine can induce cell cycle arrest in cancer cells. Specifically, studies have shown that this compound demonstrates cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) by influencing pathways related to apoptosis and cell cycle regulation.

| Cell Line | Cytotoxicity Observed | Mechanism of Action |

|---|---|---|

| MCF-7 | High | Induces G2/M phase arrest |

| MDA-MB-231 | Moderate | Alters apoptosis pathways |

Enzyme Inhibition Studies

The compound serves as a probe in biological assays to study enzyme activity and receptor interactions. Its structural similarity to biologically active molecules allows it to inhibit specific enzymes involved in metabolic pathways.

- Cytochrome P450 Interaction : this compound interacts with cytochrome P450 enzymes, affecting the metabolism of various drugs.

Neurological Research

Research has indicated that benzoxazepine derivatives possess central nervous system (CNS) activity. The compound's ability to modulate neurotransmitter systems makes it a candidate for studying CNS disorders.

- Potential Applications : Preliminary studies suggest that it may be effective in drug discovery targeting conditions such as anxiety and depression due to its influence on neurotransmitter receptors .

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzoxazepine derivatives and evaluated their anticancer properties against breast cancer cell lines. The results showed that this compound exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways.

Case Study 2: Enzyme Inhibition

A biochemical assay demonstrated that this compound inhibited the activity of specific kinases involved in cell signaling pathways. This inhibition was linked to altered cellular metabolism and proliferation rates in treated cells.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials within the pharmaceutical industry. Its versatility as a scaffold for synthesizing various heterocyclic compounds allows for the development of new drugs with enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Sulfur-Containing Analogs: Benzothiazepines

Benzothiazepines, where the oxygen atom is replaced by sulfur, exhibit distinct physicochemical and pharmacological properties. Key examples include:

- 8-Methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (6h): Molecular formula C₁₆H₁₇NOS, molecular weight 272.11 g/mol. IR absorption at 1594 cm⁻¹ (C=C) and 1560 cm⁻¹ (aromatic), with HR-FABMS confirming mass accuracy (Δm/z = 0.0005) .

- 5-Butyl-8-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (6j) : Yellow oil with IR peaks at 1596 cm⁻¹ and 1540 cm⁻¹. ¹H-NMR shows characteristic shifts for butyl-CH₂ (δ 1.30–1.45) and OCH₃ (δ 3.75) .

Key Differences :

Substituted Benzoxazepines

Substituents on the benzoxazepine core significantly influence properties:

Substituent Effects :

Comparison :

Pharmacological Relevance

Benzoxazepines are noted for diverse biological activities, including anxiolytic and antipsychotic effects, attributed to their interaction with neurotransmitter receptors . In contrast, benzothiazepines like 5-substituted derivatives (e.g., 6h, 6i) are explored for antimicrobial and anticancer applications .

Physicochemical Properties

Biological Activity

3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H13NO

- Molecular Weight : 163.22 g/mol

- Structural Characteristics : The compound features a benzoxazepine core, which is known for diverse biological activities due to its ability to interact with various biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been shown to induce cell cycle arrest in the G2/M phase in breast cancer cells (e.g., MCF-7 and MDA-MB-231) and influence apoptosis pathways.

Key Findings :

- Cell Cycle Regulation : The compound affects pathways related to cell cycle regulation and apoptosis.

- Cytotoxicity : It demonstrates potent cytotoxic effects against both benign and metastatic breast cancer cells.

Biochemical Interactions

This compound interacts with several enzymes and proteins:

- Cytochrome P450 Enzymes : This compound has been shown to interact with cytochrome P450 enzymes involved in drug metabolism.

- Signaling Pathways : It modulates the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and differentiation.

Study on Cytotoxic Activity

A study assessed the cytotoxic effects of various benzoxazepine derivatives on different cancer cell lines. The results indicated that compounds similar to this compound exhibited high cytotoxicity against several tumor types including:

- MDA-MB-231 (breast adenocarcinoma)

- COLO201 (human colorectal adenocarcinoma)

- HepG2 (human hepatocellular carcinoma)

The cytotoxicity was evaluated using the MTT assay over a 72-hour incubation period .

Comparative Analysis of Derivatives

A comparative study highlighted the structural variations within benzoxazepine derivatives. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 8-Bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | Bromination at position 8 | Potential neuroprotective properties |

| This compound | Methyl group at position 3 | Anticancer activity |

This table illustrates how structural modifications can significantly influence biological activity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine and its derivatives?

- Methodological Answer : Key synthetic routes include:

- Domino Knoevenagel–1,5-hydride shift cyclization : Starting from 4-aryl-2-phenyl-1,4-benzoxazepine derivatives, this reaction achieves diastereoselective formation of neuroprotective analogs .

- Ascorbic acid-mediated three-component reactions : Combines 2-aminophenol, dimedone, and benzaldehyde to form 1,4-benzoxazepine derivatives via enamine intermediates and cyclization .

- Multi-step cyclization : Scandium/copper triflate-catalyzed acylaminoalkylation of α-methoxy-isoindolones yields tetrahydrobenzoxazepines .

- 1,3-Dipolar cycloaddition : Reacting benzoxazepine N-oxides with acetylenic dipolarophiles generates fused isoxazolo-benzoxazepine rings .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Used to quantify impurities (e.g., relative retention times of 0.5–2.1) and ensure ≤2.0% total impurities .

- NMR Spectroscopy : Proton NMR (e.g., δ 5.06 ppm for specific H environments) and carbon NMR confirm regiochemistry and stereochemistry .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 429 [M+1] for chlorinated derivatives) validate molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological mechanisms of benzoxazepine derivatives?

- Methodological Answer : Contradictions in mechanisms (e.g., PI3K vs. JAK/STAT3 inhibition) require:

- Cross-validation assays : Use kinase profiling panels to distinguish off-target effects .

- Orthogonal assays : Combine tubulin polymerization assays with STAT3 luciferase reporter systems to isolate primary mechanisms .

- Iterative data analysis : Apply qualitative research principles (e.g., triangulation of in vitro/in vivo data) to address discrepancies .

Q. What strategies optimize neuroprotective activity in this compound derivatives?

- Methodological Answer :

- Scaffold modification : Introduce substituents like tetrahydrofuran-3-ylmethyl or pyrazine groups to enhance blood-brain barrier permeability .

- Diastereoselective synthesis : Domino reactions (e.g., rac-5 → rac-7a,b) improve stereochemical control, critical for neuroprotective efficacy .

- Functional group tuning : Methyl groups at the 3-position increase metabolic stability, as seen in piclozotan analogs .

Q. How can structure-activity relationship (SAR) studies enhance inhibitory potency against epigenetic targets?

- Methodological Answer :

- Scaffold diversification : Modify the 2,3,4,5-tetrahydro-1,4-benzoxazepine core to target CREBBP bromodomains. For example, TPOP146 derivatives show improved binding via fluorine substitutions .

- Differential scanning fluorimetry (DSF) : Screen racemic libraries to identify hits with thermal stabilization of target proteins .

- Substituent mapping : Methyl or methoxy groups at the 7-position enhance selectivity for CDK8 over related kinases .

Q. What role do substituents play in modulating biological activity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., F, Cl) : Improve binding to hydrophobic pockets (e.g., PI3K active site) but may reduce solubility .

- Bulkier substituents (e.g., cyclohexyl) : Increase steric hindrance, reducing off-target interactions in tubulin inhibitors .

- Hydroxyl groups : Enhance hydrogen bonding with STAT3 SH2 domains, as seen in napabucasin-inspired derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.